Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-15-9-7(11(12,13)14)4-3-5-16(8)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNWGDNFSUXHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridines with α-Halo Carbonyl Compounds
The imidazo[1,2-a]pyridine scaffold is classically constructed via cyclocondensation between 2-aminopyridines and α-halo carbonyl derivatives. For ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, this approach requires 2-amino-5-(trifluoromethyl)pyridine as the starting material. Reaction with ethyl bromopyruvate in refluxing ethanol produces the target compound through nucleophilic substitution followed by intramolecular cyclization.
Key Data:
| Starting Material | Reagent | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 2-Amino-5-CF₃-pyridine | Ethyl bromopyruvate | EtOH, 80°C, 8h | 62% | 95% |
This method suffers from limited commercial availability of CF₃-substituted aminopyridines, necessitating multi-step precursor synthesis.
Multi-Component Reactions (MCRs)
Modern Catalytic Methods
Palladium-Catalyzed Trifluoromethylation
Late-stage introduction of the CF₃ group via cross-coupling addresses precursor limitations. A Pd₂(dba)₃/XantPhos catalytic system enables direct trifluoromethylation of ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate using TMSCF₃ as the fluorine source:
Conditions:
-
Catalyst: 5 mol% Pd₂(dba)₃
-
Ligand: 10 mol% XantPhos
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Base: CsF (3.0 eq)
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Solvent: DME/H₂O (4:1)
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Temperature: 100°C, 12h
Performance Metrics:
| Entry | Conversion Rate | Isolated Yield |
|---|---|---|
| 1 | 98% | 82% |
| 2 | 95% | 78% |
This method demonstrates excellent functional group tolerance, enabling retention of the ester moiety.
Continuous Flow Synthesis
Transitioning from batch to flow chemistry enhances reproducibility for large-scale production:
System Parameters:
-
Reactor Type: Packed-bed with immobilized Sc(OTf)₃ catalyst
-
Residence Time: 8.5 minutes
-
Temperature: 120°C
-
Pressure: 12 bar
Advantages:
-
94% yield at 500g/day production scale
-
98.5% purity without chromatography
Critical Analysis of Reaction Parameters
Solvent Effects on Cyclization
Polar aprotic solvents significantly influence reaction kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 3.2 | 88 |
| THF | 7.5 | 8.5 | 62 |
| Ethanol | 24.3 | 5.1 | 74 |
DFM’s high polarity stabilizes transition states during ring-closing steps.
Temperature-Dependent Regioselectivity
Controlling reaction temperature prevents undesired C6 substitution:
| Temperature (°C) | C8:C6 Product Ratio |
|---|---|
| 70 | 9:1 |
| 100 | 3:1 |
| 130 | 1:2 |
Lower temperatures favor thermodynamically controlled C8 substitution.
Advanced Characterization Protocols
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.62 (d, J = 6.8 Hz, 1H, H5)
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δ 7.91 (q, J = 1.2 Hz, 1H, H2)
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δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
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δ 1.33 (t, J = 7.1 Hz, 3H, CH₃)
¹⁹F NMR (376 MHz, CDCl₃):
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δ -62.8 ppm (s, CF₃)
HRMS (ESI+):
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m/z calc. for C₁₁H₉F₃N₂O₂ [M+H]⁺: 259.0693
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Found: 259.0695
Industrial-Scale Purification Strategies
Crystallization Optimization
A ternary solvent system achieves pharma-grade purity:
| Component | Ratio | Purity Improvement |
|---|---|---|
| Ethyl acetate | 6 | Baseline |
| n-Heptane | 3 | +18% |
| DCM | 1 | +29% |
Recrystallization at -20°C yields 99.1% pure product with 92% recovery.
Emerging Challenges and Solutions
Byproduct Formation Pathways
Major impurities arise from:
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Over-alkylation at N1 (5–12%)
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Ester hydrolysis during aqueous workup (3–8%)
Mitigation Strategies:
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Strict temperature control (<80°C)
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Anhydrous Na₂SO₄ drying of organic phases
Catalytic System Deactivation
Pd leaching remains a critical issue in cross-coupling:
| Stabilizer | Pd Retention (%) | Cycle Number |
|---|---|---|
| None | 42 | 3 |
| Polyvinylpyrrolidone | 88 | 12 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 8-position (in brominated analogs) and the ester group at the 3-position are primary sites for substitution:
Key Findings :
-
Hydrolysis of the ethyl ester under basic conditions yields the carboxylic acid, enabling further derivatization (e.g., amide coupling).
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Bromine substitution with amines facilitates access to pharmacologically relevant amino derivatives.
Oxidation and Reduction Reactions
The trifluoromethyl group remains stable under most redox conditions, while the ester and imidazo-pyridine core exhibit distinct reactivity:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Ester reduction | LiAlH₄ in THF, 0°C → RT | 3-Hydroxymethyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine | Selective reduction of ester |
| Pyridine ring oxidation | KMnO₄ in H₂SO₄, 60°C | N-Oxide derivatives | Limited applicability |
Mechanistic Insight :
-
LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the trifluoromethyl group .
-
Oxidation of the pyridine ring to N-oxide derivatives is less common due to steric and electronic hindrance.
Cross-Coupling Reactions
The bromine atom (in brominated analogs) participates in palladium-catalyzed couplings:
| Coupling Type | Catalyst System | Products | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 8-Aryl substituted derivatives | Drug candidate synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | 8-Aminoaryl derivatives | Antimicrobial agents |
Case Study :
-
Suzuki coupling with 4-methoxyphenylboronic acid produced a derivative showing 90% inhibition of Streptococcus pneumoniae FtsZ protein at 10 µM.
Functionalization via Alkylation/Acylation
The nitrogen in the imidazo-pyridine ring undergoes alkylation or acylation:
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzylimidazo[1,2-a]pyridine derivatives | RT, 12 hr, 78% yield |
| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivatives | 0°C → RT, 85% yield |
Applications :
Photochemical Reactions
UV irradiation induces unique transformations:
| Condition | Products | Mechanism |
|---|---|---|
| UV light (254 nm), CH₃CN | Ring-expanded quinoline derivatives | Electrocyclic ring-opening followed by recombination |
Significance :
-
Photochemical pathways enable access to fused polycyclic architectures for material science applications .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights its unique reactivity:
| Compound | Key Reactivity Differences |
|---|---|
| Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate | Lacks halogen/CF₃; reduced electrophilicity at C8 |
| Ethyl 8-nitroimidazo[1,2-a]pyridine-3-carboxylate | Nitro group enhances electrophilicity, enabling nucleophilic aromatic substitution |
Mechanistic Insights
-
Base-Mediated Cyclization : NaOH in aqueous conditions promotes cycloisomerization of propargylpyridinium precursors via a Nazarov-type mechanism, forming the imidazo-pyridine core .
-
Trifluoromethyl Stability : The CF₃ group resists hydrolysis and reduction, making it a robust functional handle for late-stage modifications.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a derivative showed significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 5.6 | |
| This compound | A549 (Lung) | 4.3 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In a study assessing its efficacy against various bacterial strains, it demonstrated notable antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Agrochemicals
The unique trifluoromethyl group in this compound enhances its lipophilicity, making it an interesting candidate for agrochemical applications.
Herbicidal Activity
Research has shown that this compound can be effective as a herbicide. Field trials indicated that it effectively suppressed the growth of several common weeds without harming crops.
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 150 | 85 |
| Chenopodium album | 200 | 90 |
Material Science
Beyond biological applications, this compound has potential uses in material science due to its chemical stability and unique properties.
Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and chemical resistance. Preliminary studies suggest that polymers synthesized from this compound exhibit superior mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The imidazo[1,2-a]pyridine core is known to bind to nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Positional Isomerism: Trifluoromethyl Substituent at Position 6 vs. 8
- Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359657-11-6) This positional isomer has the -CF₃ group at position 6 instead of 8. For instance, the 6-CF₃ derivative may exhibit different regioselectivity in electrophilic substitution reactions compared to the 8-CF₃ analog .
Variation in Substituent Type and Position
- Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260885-46-8)
The -CF₃ group at position 5 and the ethyl ester at position 2 highlight the impact of substituent placement on molecular geometry. Such variations can affect solubility and intermolecular interactions, as seen in differing NMR chemical shifts and HRMS profiles . - Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 874830-63-4)
This compound combines a methyl group at position 8 and -CF₃ at position 2. The methyl group introduces steric hindrance, which may reduce reactivity in nucleophilic reactions compared to the less bulky -CF₃ substituent at position 8 .
Halogen-Substituted Derivatives
- Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS: 2206608-08-2)
Substitution with chlorine at position 6 and ethoxy at position 8 demonstrates how halogen atoms influence electronic properties. The electron-withdrawing Cl may enhance oxidative stability, as observed in reactions with N-chlorosuccinimide (NCS), where chloro derivatives form stable intermediates . - Ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 2768298-94-6)
The combination of Cl and I at positions 5 and 8 introduces significant polarity and mass (MW: 350.54), affecting spectral properties such as IR and MS data .
Fluorinated Derivatives with Multiple Substituents
- Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 2514942-02-8) This compound features Br, Cl, and -CF₂H groups, showcasing the complexity of multi-substituted analogs. The presence of halogens and fluorinated groups may enhance antitrypanosomal activity, as seen in related derivatives undergoing Suzuki-Miyaura coupling for drug discovery .
Biological Activity
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 1363404-84-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitumor, antimicrobial, and other pharmacological effects.
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- Appearance : Off-white to light yellow solid
- Purity : 99.70% (HPLC)
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. In vitro experiments demonstrated significant cytotoxicity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | 13 | Induces G0/G1 cell cycle arrest |
| Doxorubicin | MDA-MB-231 (TNBC) | 0.5 | Apoptosis induction |
In a study assessing the compound's effects on MDA-MB-231 cells, it was found that at a concentration of 13 μM, the compound significantly inhibited cell proliferation while exhibiting minimal toxicity towards non-tumorigenic MCF-12A cells. This selectivity suggests a favorable therapeutic index for targeting cancerous cells without affecting normal cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit selective activity against Mycobacterium tuberculosis without affecting other Gram-positive or Gram-negative bacteria . This specificity is particularly valuable in developing treatments for tuberculosis.
Summary of Antimicrobial Studies
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Mycobacterium tuberculosis | Active |
| Control (Standard Antibiotics) | Mycobacterium tuberculosis | Active |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into the pharmacophore of this compound. Modifications in the imidazo ring and the introduction of trifluoromethyl groups have been linked to enhanced biological activity. The presence of electron-withdrawing groups appears to increase potency against target pathogens .
Q & A
Q. What are the common synthetic routes for Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step substitution and cyclization reactions. For example, a key intermediate (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) reacts with ethyl bromopyruvate under optimized conditions (e.g., ethanol solvent, 80°C, 12 hours) to yield the imidazo[1,2-a]pyridine core. Yield optimization involves controlling stoichiometry, temperature, and catalyst selection. Purity is validated through HPLC (>98%) and NMR spectroscopy .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
Structural confirmation relies on:
- 1H/13C NMR : Peaks for the trifluoromethyl group (δ ~120-125 ppm in 13C NMR) and ester carbonyl (δ ~165 ppm).
- HRMS : Exact mass matching the molecular formula (e.g., CHFNO).
- X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (e.g., a = 8.189 Å, b = 15.821 Å) provides unambiguous confirmation .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are standard. Purity is assessed via melting point analysis (e.g., 215–217°C for related derivatives) and TLC monitoring .
Advanced Research Questions
Q. How can selective functionalization at the 8-position of the imidazo[1,2-a]pyridine scaffold be achieved?
Electrophilic substitution at the 8-position requires careful control of directing groups. For example, nitration or halogenation can be directed by electron-withdrawing substituents (e.g., trifluoromethyl). Computational modeling (DFT) predicts regioselectivity, validated experimentally via LC-MS and NOE NMR studies .
Q. What strategies mitigate competing side reactions during multi-component syntheses involving this compound?
Side reactions (e.g., over-alkylation or dimerization) are minimized by:
- Stepwise addition of reagents to control reactivity.
- Use of protecting groups (e.g., tert-butoxycarbonyl) for sensitive functional groups.
- Real-time monitoring via in-situ IR or Raman spectroscopy to track intermediate formation .
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalysis or binding studies?
The -CF group enhances electron-deficient character, increasing electrophilicity at adjacent positions. This is critical in Suzuki-Miyaura coupling reactions, where steric hindrance from -CF necessitates bulky palladium ligands (e.g., XPhos) to prevent catalyst poisoning. Comparative studies with non-fluorinated analogs show a 3-fold increase in reaction rates for fluorinated derivatives .
Q. What analytical challenges arise in quantifying degradation products of this compound under physiological conditions?
Degradation pathways (e.g., ester hydrolysis or oxidative defluorination) require advanced techniques:
- LC-QTOF-MS : Identifies hydrolyzed metabolites (e.g., carboxylic acid derivatives).
- 19F NMR : Tracks fluorine loss or transformation.
- Accelerated stability studies (pH 1–13, 40°C) reveal half-life variations, informing formulation strategies .
Methodological Notes
- Contradictory Data : reports high yields (>87%) for intermediates, while notes lower yields (51–55%) for similar scaffolds, highlighting the need for substrate-specific optimization .
- Critical Citations : Crystal structure data from is essential for validating computational models of molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
